(2S,3S)-2-(Benzyloxy)-3-chlorooxane
Description
(2S,3S)-2-(Benzyloxy)-3-chlorooxane is a chiral oxane derivative characterized by a benzyloxy group at the 2-position and a chlorine atom at the 3-position on the six-membered oxane ring. The stereochemistry (2S,3S) plays a critical role in its reactivity and interactions, particularly in asymmetric synthesis and pharmaceutical applications.
Properties
CAS No. |
61092-49-7 |
|---|---|
Molecular Formula |
C12H15ClO2 |
Molecular Weight |
226.70 g/mol |
IUPAC Name |
(2S,3S)-3-chloro-2-phenylmethoxyoxane |
InChI |
InChI=1S/C12H15ClO2/c13-11-7-4-8-14-12(11)15-9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9H2/t11-,12-/m0/s1 |
InChI Key |
ZEKQHKVIGWWMQX-RYUDHWBXSA-N |
Isomeric SMILES |
C1C[C@@H]([C@@H](OC1)OCC2=CC=CC=C2)Cl |
Canonical SMILES |
C1CC(C(OC1)OCC2=CC=CC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-(Benzyloxy)-3-chlorooxane typically involves the following steps:
Starting Material: The synthesis begins with an appropriate oxane derivative.
Introduction of the Benzyloxy Group: This step involves the protection of a hydroxyl group using benzyl chloride in the presence of a base such as sodium hydride.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-2-(Benzyloxy)-3-chlorooxane can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the benzyloxy group or to convert the oxane ring into a more saturated form.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of substituted oxane derivatives.
Oxidation: Formation of benzoic acid or benzaldehyde derivatives.
Reduction: Formation of deprotected oxane or reduced oxane derivatives.
Scientific Research Applications
(2S,3S)-2-(Benzyloxy)-3-chlorooxane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S,3S)-2-(Benzyloxy)-3-chlorooxane involves its interaction with specific molecular targets. The benzyloxy group can participate in π-π interactions with aromatic residues in proteins, while the chlorine atom can form hydrogen bonds or participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Key Structural Features and Functional Groups
- Benzyloxy vs. Benzoyloxy : The target compound’s benzyloxy group (ether) contrasts with the benzoyloxy (ester) group in the bicyclic compound from . Ethers are less reactive toward hydrolysis compared to esters, making the target compound more stable under acidic or basic conditions .
- Chloro vs. Amine Hydrochloride : The chlorine substituent in the oxane derivative may facilitate nucleophilic substitution reactions, whereas the amine hydrochloride in ’s compound is primed for acid-base reactivity or salt formation .
Stereochemical and Reactivity Insights
- Stereochemical Influence : All three compounds share defined stereochemistry (S configurations at positions 2 and 3), which is critical for their biological activity or synthetic utility. For example, the bicyclic compound’s stereochemistry () likely governs its binding affinity in pharmaceutical contexts, such as enzyme inhibition .
- Reactivity Differences : The chlorine atom in the target compound enhances electrophilicity at the 3-position, enabling cross-coupling or elimination reactions. In contrast, the carboxylic acid group in ’s compound offers opportunities for condensation or salt formation .
Molecular Weight and Physicochemical Properties
Table 2: Molecular Weight and Key Properties
- Polarity and Solubility : The target compound’s moderate polarity (due to Cl and ether) suggests intermediate solubility in organic solvents. The amine hydrochloride () is highly water-soluble due to its ionic nature, while the carboxylic acid () exhibits polar character suitable for aqueous-organic mixed systems .
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